molecular formula C9H13N3O4 B2562684 Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1356543-42-4

Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2562684
CAS No.: 1356543-42-4
M. Wt: 227.22
InChI Key: ZNEZIIUJPOSRLH-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H13N3O4 . It is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst offers a simple reaction workup, presenting valuable eco-friendly attributes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with nitro, isopropyl, and ethyl ester groups attached to it . The InChI code for this compound is 1S/C9H13N3O4/c1-4-16-9(13)8-7(12(14)15)5-11(10-8)6(2)3/h5-6H,4H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 227.22 and a boiling point of 328.6±22.0 C at 760 mmHg .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation . It is recommended to wear personal protective equipment/face protection when handling this compound .

Properties

IUPAC Name

ethyl 4-nitro-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-4-16-9(13)8-7(12(14)15)5-11(10-8)6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEZIIUJPOSRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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